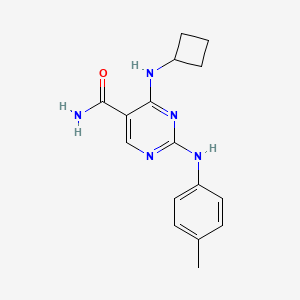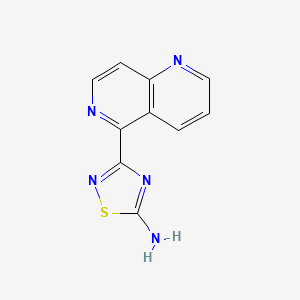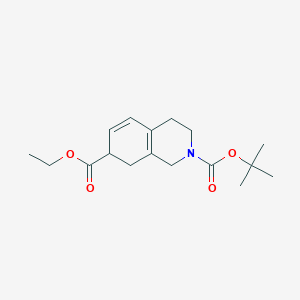
3-Amino-6-chloropyrazine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6-chloropyrazine-2-carbohydrazide is a heterocyclic compound that contains both amino and chloro functional groups attached to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloropyrazine-2-carbohydrazide typically involves the reaction of 3-Amino-6-chloropyrazine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-Amino-6-chloropyrazine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
3-Amino-6-chloropyrazine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 3-Amino-6-chloropyrazine-2-carbohydrazide involves its interaction with specific molecular targets within cells. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls by interfering with key enzymes involved in the process. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
相似化合物的比较
Similar Compounds
2-Amino-6-chloropyrazine: Similar structure but lacks the carbohydrazide group.
3-Amino-6-chloropyrazine-2-carboxylic acid: Precursor to the carbohydrazide derivative.
3-Amino-6-chloropyrazine-2-carbonitrile: Contains a nitrile group instead of a carbohydrazide group.
Uniqueness
3-Amino-6-chloropyrazine-2-carbohydrazide is unique due to the presence of both amino and chloro groups on the pyrazine ring, as well as the carbohydrazide functional group
属性
分子式 |
C5H6ClN5O |
|---|---|
分子量 |
187.59 g/mol |
IUPAC 名称 |
3-amino-6-chloropyrazine-2-carbohydrazide |
InChI |
InChI=1S/C5H6ClN5O/c6-2-1-9-4(7)3(10-2)5(12)11-8/h1H,8H2,(H2,7,9)(H,11,12) |
InChI 键 |
NTNVOTMFLWJGJG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(C(=N1)N)C(=O)NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine](/img/structure/B13871902.png)


![9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13871911.png)


![2-[3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13871922.png)

![Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B13871939.png)

![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)


